molecular formula C10H9N3O3S B2822644 N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 1421477-12-4

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2822644
CAS No.: 1421477-12-4
M. Wt: 251.26
InChI Key: NHDUAZWFBQUDSH-UHFFFAOYSA-N
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Description

“6,7-Dihydro-4H-Pyrano[4,3-D]Thiazol-2-Ylamine” is a chemical compound with the molecular formula C6H8N2OS . Its average mass is 156.206 Da and its monoisotopic mass is 156.035736 Da .


Molecular Structure Analysis

The molecular structure of “6,7-Dihydro-4H-Pyrano[4,3-D]Thiazol-2-Ylamine” is represented by the formula C6H8N2OS . This indicates that it contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms .


Physical and Chemical Properties Analysis

The compound “6,7-Dihydro-4H-Pyrano[4,3-D]Thiazol-2-Ylamine” has a molecular weight of 156.21 . It is a solid at room temperature and should be stored in a refrigerator .

Scientific Research Applications

Photosynthetic Electron Transport Inhibition

Compounds within the pyrazole family, including derivatives like those synthesized in the work by Vicentini et al. (2005), have been explored for their ability to inhibit photosynthetic electron transport. This inhibition is comparable to commercial herbicides, suggesting applications in agricultural chemistry for weed control with a specific action mechanism targeting photosynthesis Vicentini et al., 2005.

Antifungal and Antibacterial Agents

The synthesis and study of pyrazole derivatives, as explored by Palkar et al. (2017), have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit activity at non-cytotoxic concentrations, suggesting their potential as novel antibacterial agents Palkar et al., 2017.

Growth Inhibitors for Phytopathogenic Fungi

Research by Vicentini et al. (2007) into pyrazole and isoxazole derivatives demonstrated significant antifungal activity against various phytopathogenic fungi. This suggests potential applications in agriculture to protect crops from fungal infections Vicentini et al., 2007.

Carbonic Anhydrase Inhibitors

Metal complexes of heterocyclic sulfonamide, including pyrazole derivatives, have been investigated for their strong carbonic anhydrase inhibitory properties. This research indicates potential applications in medical science, particularly for conditions where inhibition of carbonic anhydrase is beneficial Büyükkıdan et al., 2013.

Antimycobacterial Activity

Studies on pyridine and pyrazine derivatives, as seen in the work by Gezginci et al. (1998), showed significant activity against Mycobacterium tuberculosis. The research presents these compounds as potential candidates for developing new antimycobacterial drugs Gezginci et al., 1998.

Properties

IUPAC Name

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S/c14-9(7-1-3-11-16-7)13-10-12-6-2-4-15-5-8(6)17-10/h1,3H,2,4-5H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDUAZWFBQUDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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